molecular formula C16H17N3O4 B2893892 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797864-78-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Katalognummer: B2893892
CAS-Nummer: 1797864-78-8
Molekulargewicht: 315.329
InChI-Schlüssel: XBHKSHGAUHKDJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under reflux conditions.

    Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole ring through an acetamide linkage. This can be done using acetic anhydride and a suitable base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Both the benzo[d][1,3]dioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Pyrazolines and other reduced derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole and pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may have potential as a bioactive molecule, with applications in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety might interact with aromatic amino acids in proteins, while the pyrazole ring could form hydrogen bonds with active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Similar structure but lacks the pyrazole ring.

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the benzo[d][1,3]dioxole moiety.

Uniqueness

The combination of the benzo[d][1,3]dioxole moiety and the pyrazole ring in 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.

Biologische Aktivität

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including pharmacological profiles, structure-activity relationships (SAR), and in vitro studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is C15H18N2O3, with a molecular weight of approximately 274.31 g/mol. The presence of both hydrophilic and lipophilic components suggests potential for diverse interactions within biological systems.

Structural Characteristics

FeatureDetails
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Key Functional GroupsDioxole, Pyrazole
SolubilityModerate to high

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that analogs with similar structures can be effective against various pathogens, including Trypanosoma brucei, which causes African sleeping sickness. The parent compound demonstrated a pEC50 value of approximately 8.5 against this pathogen, indicating potent activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the influence of different substituents on the pyrazole ring and their impact on biological activity. For instance:

  • Hydrogen Bond Donors (HBD) : The presence of HBD on the pyrazole was critical for maintaining potent activity.
  • Alkyl Chain Variations : Substituting the alkyl chains at positions R1 and R2 significantly influenced activity levels. For example, removing methyl groups resulted in decreased potency .

Toxicity Profile

In vitro studies assessing the toxicity of related compounds revealed that most analogs were non-toxic to mammalian cells, with the exception of certain derivatives that exhibited low micromolar toxicity against specific cell lines . This suggests a favorable safety profile for further development.

Study 1: In Vitro Evaluation Against T. brucei

In a series of experiments aimed at evaluating the efficacy of the compound against T. brucei, it was found that incubation times significantly affected growth inhibition rates. Compounds were classified as fast-acting if they achieved a pEC50 > 6 within 18 hours. Notably, compounds from this series required longer incubation times (≥18 hours) to achieve >90% growth inhibition at higher concentrations .

Study 2: Metabolic Stability Assessment

Further investigations into metabolic stability were conducted using human liver microsomes (HLMs) and rat hepatocytes (RHs). Compounds showed varied stability profiles; some analogs retained potency while demonstrating acceptable metabolic stability, making them suitable candidates for further pharmacokinetic studies .

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(6-11-1-2-14-15(5-11)23-10-22-14)18-12-7-17-19(8-12)13-3-4-21-9-13/h1-2,5,7-8,13H,3-4,6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHKSHGAUHKDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.